molecular formula C10H15Cl2FN2 B6202401 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2694727-66-5

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No. B6202401
CAS RN: 2694727-66-5
M. Wt: 253.1
InChI Key:
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Description

2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride (2-CPF-DHC) is a cyclic organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, a heterocyclic organic compound that is found in many natural products and is used in pharmaceuticals and other industries. 2-CPF-DHC has been studied for its potential use in various scientific research applications, such as drug synthesis, biochemical and physiological studies, and as a potential therapeutic agent.

Scientific Research Applications

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride has been studied for its potential use in various scientific research applications. It has been used in drug synthesis, as it can be used as a building block for the preparation of a variety of pharmaceuticals. It has also been used in biochemical and physiological studies, as it can be used to study the effects of certain drugs on the body. Furthermore, 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride has been studied as a potential therapeutic agent, as it has been shown to have anti-inflammatory and anti-tumor properties.

Mechanism of Action

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride has been studied for its potential therapeutic effects. It is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumorigenesis. Specifically, 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as it can inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory molecules. It has also been shown to have anti-tumor effects, as it can inhibit the activity of MMPs, enzymes involved in tumor invasion and metastasis. Furthermore, 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride has been shown to have antioxidant effects, as it can scavenge reactive oxygen species and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is a stable compound that is relatively easy to synthesize in a laboratory setting. Furthermore, it has a relatively low toxicity, making it safe to use in experiments. However, there are some limitations to using 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride in laboratory experiments. For example, it is not water-soluble, making it difficult to dissolve in aqueous solutions. Additionally, it has a low bioavailability, meaning it is not easily absorbed by the body.

Future Directions

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride has potential applications in scientific research and drug synthesis. Further research is needed to better understand its mechanism of action and to identify new therapeutic uses. Additionally, research is needed to optimize the synthesis of 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride and to improve its solubility and bioavailability. Finally, research is needed to identify new potential applications of 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride, such as in the development of new drugs or therapeutic agents.

Synthesis Methods

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride is synthesized via a two-step process. The first step involves the reaction of 5-fluoropyridine with cyclopropyl bromide. This reaction results in the formation of 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine. The second step involves the reaction of this compound with hydrochloric acid to form 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and is carried out in an aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride involves the reaction of 5-fluoropyridine-3-carbaldehyde with cyclopropylamine followed by reduction of the resulting imine to yield the target compound. The dihydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "5-fluoropyridine-3-carbaldehyde", "cyclopropylamine", "sodium triacetoxyborohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 5-fluoropyridine-3-carbaldehyde with cyclopropylamine in the presence of a suitable solvent and catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate using sodium triacetoxyborohydride as the reducing agent to yield the amine product.", "Step 3: Treatment of the amine product with hydrochloric acid to form the dihydrochloride salt of the target compound." ] }

CAS RN

2694727-66-5

Molecular Formula

C10H15Cl2FN2

Molecular Weight

253.1

Purity

0

Origin of Product

United States

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